molecular formula C17H14N4O2S B4166935 3-[2-(1,3-benzothiazol-2-yl)hydrazino]-1-phenyl-2,5-pyrrolidinedione

3-[2-(1,3-benzothiazol-2-yl)hydrazino]-1-phenyl-2,5-pyrrolidinedione

Cat. No.: B4166935
M. Wt: 338.4 g/mol
InChI Key: QRWKKKIMSNLZRZ-UHFFFAOYSA-N
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Description

The compound “3-[2-(1,3-benzothiazol-2-yl)hydrazino]-1-phenyl-2,5-pyrrolidinedione” is a derivative of benzothiazole . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives possess a wide range of pharmacological properties and a high degree of structural diversity .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . Another method involves the use of 2-bromo benzothiazole and phenylboronic acid pinacol ester, catalyzed by Pd (dppf)Cl2 CH2 Cl2 in the presence of K2 CO3 and DMF .


Molecular Structure Analysis

Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring. The nine atoms of the bicycle and the attached substituents are coplanar . The 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids . Another reaction involves the use of 2-bromo benzothiazole and phenylboronic acid pinacol ester, catalyzed by Pd (dppf)Cl2 CH2 Cl2 in the presence of K2 CO3 and DMF .

Mechanism of Action

While the specific mechanism of action for “3-[2-(1,3-benzothiazol-2-yl)hydrazino]-1-phenyl-2,5-pyrrolidinedione” is not available, benzothiazole derivatives have exhibited good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger .

Safety and Hazards

While specific safety and hazard information for “3-[2-(1,3-benzothiazol-2-yl)hydrazino]-1-phenyl-2,5-pyrrolidinedione” is not available, it’s important to note that benzothiazole derivatives can be toxic. For example, 2-Hydrazinobenzothiazole is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Benzothiazole and its derivatives have a high degree of structural diversity and a wide range of pharmacological properties, making them vital for the investigation of novel therapeutics . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This suggests that “3-[2-(1,3-benzothiazol-2-yl)hydrazino]-1-phenyl-2,5-pyrrolidinedione” and similar compounds may have potential for future research and development in medicinal chemistry.

Properties

IUPAC Name

3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c22-15-10-13(16(23)21(15)11-6-2-1-3-7-11)19-20-17-18-12-8-4-5-9-14(12)24-17/h1-9,13,19H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWKKKIMSNLZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)NNC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(1,3-benzothiazol-2-yl)hydrazino]-1-phenyl-2,5-pyrrolidinedione
Reactant of Route 2
3-[2-(1,3-benzothiazol-2-yl)hydrazino]-1-phenyl-2,5-pyrrolidinedione
Reactant of Route 3
3-[2-(1,3-benzothiazol-2-yl)hydrazino]-1-phenyl-2,5-pyrrolidinedione
Reactant of Route 4
3-[2-(1,3-benzothiazol-2-yl)hydrazino]-1-phenyl-2,5-pyrrolidinedione
Reactant of Route 5
Reactant of Route 5
3-[2-(1,3-benzothiazol-2-yl)hydrazino]-1-phenyl-2,5-pyrrolidinedione
Reactant of Route 6
3-[2-(1,3-benzothiazol-2-yl)hydrazino]-1-phenyl-2,5-pyrrolidinedione

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